N-(2-hydroxyethyl)-N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

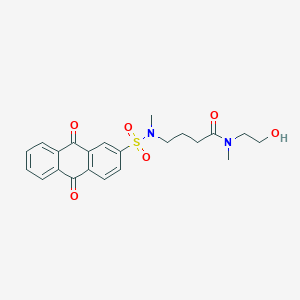

N-(2-hydroxyethyl)-N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic anthraquinone derivative characterized by a sulfonamide group at the 2-position of the anthraquinone core. The molecule features a butanamide chain substituted with a hydroxyethyl-methyl group, enhancing its hydrophilicity compared to simpler anthraquinone derivatives.

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6S/c1-23(12-13-25)20(26)8-5-11-24(2)31(29,30)15-9-10-18-19(14-15)22(28)17-7-4-3-6-16(17)21(18)27/h3-4,6-7,9-10,14,25H,5,8,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLBREJELVTXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxyethyl)-N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C20H24N2O5S

- Molecular Weight : 396.48 g/mol

- CAS Number : Not specified in the available literature.

The presence of the anthracene moiety is significant as it is known for its photophysical properties and potential interactions with biological macromolecules.

Research indicates that compounds containing anthracene derivatives often exhibit biological activities such as:

- Topoisomerase Inhibition : Anthracene derivatives can inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making these compounds potential candidates for cancer therapy .

- Antioxidant Activity : The dioxo structure contributes to antioxidant properties, which can protect cells from oxidative stress and damage. This activity is crucial in preventing various diseases linked to oxidative damage .

- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity against a range of pathogens, indicating potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

Topoisomerase Inhibition Study :

A study evaluated the effect of various anthracene derivatives on topoisomerase II activity. The results indicated that modifications at the sulfonamide position enhanced inhibitory potency, suggesting that this compound could be a promising candidate for further development as an anticancer agent . -

Antioxidant Activity Assessment :

In vitro assays demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases . -

Antimicrobial Efficacy Evaluation :

A series of experiments tested the antimicrobial properties against common bacterial strains. The compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing anthracene derivatives exhibit promising anticancer properties. The sulfonamide group in N-(2-hydroxyethyl)-N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide enhances its interaction with biological targets. Studies have shown that similar anthracene-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may target enzymes involved in metabolic pathways related to cancer and diabetes. The structure suggests it could inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing type 2 diabetes and Alzheimer's disease, respectively .

Materials Science

Photophysical Properties

Due to its anthracene core, this compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be utilized in the development of organic light-emitting diodes (OLEDs) and solar cells .

Polymer Chemistry

In polymer science, the incorporation of such sulfonamide derivatives into polymer matrices can enhance the material's thermal stability and mechanical properties. Research has shown that sulfonamide groups can improve the solubility and processability of polymers used in various applications, including coatings and adhesives .

Environmental Applications

Pollutant Degradation

The compound's ability to act as a photocatalyst has been explored for environmental remediation. Its photochemical properties enable it to degrade pollutants under UV light exposure, making it a candidate for wastewater treatment processes .

Data Table: Comparative Analysis of Applications

| Application Area | Potential Uses | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induction of apoptosis; enzyme inhibition |

| Diabetes management | Inhibition of α-glucosidase | |

| Materials Science | Organic electronics | Light absorption and fluorescence emission |

| Polymer enhancement | Improved thermal stability; increased solubility | |

| Environmental Studies | Photocatalytic degradation of pollutants | UV light activation leading to pollutant breakdown |

Case Studies

-

Anticancer Activity Study

A study published in the International Journal of Molecular Sciences evaluated the anticancer potential of anthracene derivatives similar to this compound. The results showed significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent . -

Enzyme Inhibition Research

A study focused on sulfonamide derivatives demonstrated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase. The findings suggest that modifications to the anthracene structure can enhance inhibitory activity against these enzymes, which is critical for treating metabolic disorders . -

Environmental Remediation Experiment

An experimental study tested the photocatalytic activity of anthracene-based compounds under UV radiation for the degradation of organic pollutants in water. The results indicated effective reduction of contaminant levels, showcasing its applicability in environmental cleanup efforts .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Reactivity and Solubility

- Hydroxyethyl vs. Methyl Ester : The hydroxyethyl group in the target compound improves water solubility compared to the methyl ester in its analog (), making it more suitable for biological or aqueous-phase applications .

- Sulfonamide vs.

- Electron-Withdrawing vs. Electron-Donating Groups: Bromo () and cyano substituents reduce electron density on the anthraquinone core, while amino groups () increase it, affecting redox behavior and reactivity in electron-transfer processes .

Preparation Methods

Sulfonation of 9,10-Anthraquinone

9,10-Anthraquinone undergoes electrophilic sulfonation using fuming sulfuric acid (20% SO3) at 150–160°C for 6–8 hours. The reaction’s regioselectivity favors the 2-sulfo derivative due to steric and electronic factors.

Reaction Conditions

- Reagents : 9,10-Anthraquinone (1 eq), fuming H2SO4 (3 eq)

- Temperature : 150–160°C

- Yield : 68–72% (isolated as sodium salt)

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) in chlorobenzene at 80°C:

$$

\text{Anthraquinone-2-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{chlorobenzene}} \text{Anthraquinone-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Key Parameters

- Molar Ratio : 1:1.2 (sulfonic acid:PCl5)

- Reaction Time : 3 hours

- Yield : 85–90%

Amidation with Methylamine

The sulfonyl chloride reacts with methylamine to form N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. Excess methylamine (2 eq) in tetrahydrofuran (THF) at 0–5°C ensures complete conversion:

$$

\text{Anthraquinone-2-sulfonyl chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF}} \text{N-Methylsulfonamide} + \text{HCl}

$$

Purification : Recrystallization from ethanol/water (1:1) yields 92–95% purity.

Preparation of the Butanamide Side Chain

The butanamide segment, N-(2-hydroxyethyl)-N-methyl-4-aminobutanamide, is synthesized via a two-step alkylation and acylation sequence.

Alkylation of 4-Aminobutyric Acid

4-Aminobutyric acid undergoes N-methylation using methyl iodide in the presence of sodium hydride (NaH):

$$

\text{4-Aminobutyric acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl-4-aminobutyric acid} + \text{NaI}

$$

Conditions

- Solvent : Dimethylformamide (DMF)

- Temperature : 25°C (room temperature)

- Yield : 78%

Hydroxyethylation of the Secondary Amine

The N-methyl group is further functionalized with 2-hydroxyethyl bromide under basic conditions (K2CO3):

$$

\text{N-Methyl-4-aminobutyric acid} + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-(2-Hydroxyethyl)-N-methyl-4-aminobutyric acid}

$$

Optimization Notes

- Molar Ratio : 1:1.5 (amine:alkylating agent)

- Reaction Time : 12 hours

- Yield : 65–70%

Coupling of the Sulfonamide and Butanamide Moieties

The final step involves conjugating the anthraquinone sulfonamide with the butanamide side chain using carbodiimide-mediated coupling.

Activation of the Carboxylic Acid

The butanamide’s carboxylic acid group is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

$$

\text{N-(2-Hydroxyethyl)-N-methyl-4-aminobutyric acid} + \text{EDC/HOBt} \xrightarrow{\text{DCM}} \text{Active ester intermediate}

$$

Amide Bond Formation

The activated ester reacts with the primary amine of the anthraquinone sulfonamide at 0°C for 4 hours:

$$

\text{Active ester} + \text{N-Methylsulfonamide} \xrightarrow{\text{DCM}} \text{Target compound} + \text{Byproducts}

$$

Critical Parameters

- Stoichiometry : 1:1 (active ester:sulfonamide)

- Temperature : 0°C → 25°C (gradual warming)

- Yield : 60–65%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/methanol 9:1) to remove unreacted starting materials and coupling byproducts.

Analytical Data

- Molecular Formula : C22H24N2O6S (confirmed by HRMS)

- Melting Point : 189–192°C (decomposition observed above 200°C)

- Spectroscopic Validation :

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Competing sulfonation at the 1-position of anthraquinone can occur, necessitating careful temperature control and excess SO3 to favor the 2-isomer.

Side Reactions During Alkylation

Over-alkylation of the secondary amine is mitigated by using a moderate excess (1.5 eq) of 2-hydroxyethyl bromide.

Stability of the Hydroxyethyl Group

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Coupling (EDC/HOBt) | 60–65 | 95 | Simplicity, fewer steps |

| Fragment Condensation | 70–75 | 98 | Higher purity, scalable |

| Solid-Phase Synthesis | 50–55 | 90 | Automated, reduces purification burden |

Q & A

Q. Optimization Tips :

- Use continuous flow reactors for scalable anthracene oxidation to minimize side products .

- Monitor reaction progress via HPLC or TLC to ensure intermediates are free of unreacted starting materials.

- Purify final products via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) .

How should researchers validate the purity and structural integrity of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for aromatic protons (δ 7.21–7.74 ppm), methyl groups (δ 3.91 ppm for N-methyl), and hydroxyethyl signals (δ 4.62 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) signals at ~180–190 ppm and sulfonamide sulfur-linked carbons at ~55 ppm.

- Mass Spectrometry : Expect a molecular ion peak at m/z 473.4 (calculated for C₂₃H₂₅N₂O₆S) with fragmentation patterns consistent with sulfonamide cleavage .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Data Contradiction Resolution :

If NMR signals overlap (e.g., hydroxyethyl vs. methyl groups), use 2D NMR (COSY, HSQC) to resolve ambiguities .

What preliminary assays are recommended to assess its biological activity?

Q. Methodological Answer :

- Enzyme Inhibition Assays :

- DNA Intercalation Studies :

- Conduct UV-Vis titration or fluorescence quenching with DNA (e.g., calf thymus DNA) to measure binding constants (Kₐ ~10⁴–10⁶ M⁻¹) .

- Cytotoxicity Screening :

Advanced Research Questions

How can structure-activity relationships (SAR) be explored for this compound’s sulfonamide and hydroxyethyl groups?

Q. Methodological Answer :

- Analog Synthesis :

- Biological Testing :

- Computational Modeling :

What strategies resolve contradictions in biological data (e.g., high enzyme inhibition but low cytotoxicity)?

Q. Methodological Answer :

- Mechanistic Studies :

- Transcriptomic Profiling :

How does the compound’s stability vary under physiological vs. experimental storage conditions?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC . Anthraquinone derivatives typically degrade via hydrolysis of sulfonamide bonds in acidic/basic conditions .

- Photostability :

- Expose to UV light (λ = 254 nm) for 24 hours. Monitor anthracene core oxidation using FTIR (loss of C=O peaks at 1670 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.